molecular formula C19H22ClN3O4S B2798744 1-(5-Chloro-2-methoxyphenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203135-66-3

1-(5-Chloro-2-methoxyphenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2798744
CAS RN: 1203135-66-3
M. Wt: 423.91
InChI Key: HJIMYDJDFLROMB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as n-phenylureas. These are compounds containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl group linked to one nitrogen atom of a urea group. The chemical formula is C17H22ClN5O3 and the average molecular weight is 379.841 .

Scientific Research Applications

Chemical Synthesis and Characterization

A key area of research involves the synthesis and characterization of related compounds, providing foundational knowledge for understanding their properties and potential applications. The synthesis of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines showcases potent histone deacetylase (HDAC) inhibitors, indicating their significance in the development of prostate cancer inhibitors (Liu et al., 2015). Similarly, novel urea and bis-urea primaquine derivatives exhibit antiproliferative effects against various cancer cell lines, with specific derivatives showing promise as lead compounds in breast carcinoma drug development (Perković et al., 2016).

Environmental Degradation and Impact

The environmental degradation and impact of sulfonylurea herbicides have been studied, providing insights into their stability and effects on soil microbial activities. The degradation of sulfonylureas like triasulfuron and rimsulfuron in soil highlights the biological processes contributing to their breakdown and the minimal impact on soil microbial activities at concentrations used in agricultural practices (Dinelli et al., 1998).

Biological Activity and Pharmacological Potential

Research into the biological activity and pharmacological potential of related compounds has yielded promising results. For instance, the development of HDAC inhibitors for suppressing prostate cancer cell growth emphasizes the therapeutic potential of these compounds (Liu et al., 2015). Additionally, the exploration of primaquine derivatives for their antiproliferative activity suggests their utility in cancer treatment, with specific compounds demonstrating significant efficacy and selectivity against breast cancer cells (Perković et al., 2016).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c1-3-28(25,26)23-10-4-5-13-11-15(7-8-17(13)23)21-19(24)22-16-12-14(20)6-9-18(16)27-2/h6-9,11-12H,3-5,10H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIMYDJDFLROMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

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